molecular formula C7H7ClN2O4 B12652300 Amino 4-nitrobenzoate;hydrochloride CAS No. 35657-37-5

Amino 4-nitrobenzoate;hydrochloride

Cat. No.: B12652300
CAS No.: 35657-37-5
M. Wt: 218.59 g/mol
InChI Key: PVXQVDCHVXFWOU-UHFFFAOYSA-N
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Description

Amino 4-nitrobenzoate;hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino 4-nitrobenzoate;hydrochloride typically involves a multi-step process. One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, resulting in 4-aminobenzoic acid. The final step involves the formation of the hydrochloride salt by reacting 4-aminobenzoic acid with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This approach optimizes reaction times and sequences, leading to high conversion and selectivity rates. The continuous-flow system allows for efficient production with minimal residence times .

Chemical Reactions Analysis

Types of Reactions

Amino 4-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amino 4-nitrobenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amino 4-nitrobenzoate;hydrochloride involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino 4-nitrobenzoate;hydrochloride is unique due to its combination of an amino group and a nitro group on the benzene ring, along with the hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

35657-37-5

Molecular Formula

C7H7ClN2O4

Molecular Weight

218.59 g/mol

IUPAC Name

amino 4-nitrobenzoate;hydrochloride

InChI

InChI=1S/C7H6N2O4.ClH/c8-13-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H,8H2;1H

InChI Key

PVXQVDCHVXFWOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-].Cl

Origin of Product

United States

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